Dodecyl(2-hydroxyethyl)dimethylammonium bromide
Overview
Description
Dodecyl(2-hydroxyethyl)dimethylammonium bromide is a quaternary ammonium compound with the molecular formula C16H36BrNO and a molecular weight of 338.36714 g/mol . It is commonly used as a cationic surfactant in various applications due to its ability to reduce surface tension and form micelles.
Mechanism of Action
Target of Action
Dodecyl(2-hydroxyethyl)dimethylammonium bromide, also known as Lauril 13, is a type of quaternary ammonium compound . The primary targets of this compound are the lipid bilayers of cell membranes . It interacts with these targets due to its surfactant properties .
Mode of Action
As a surfactant, Lauril 13 can insert itself into the lipid bilayers of cell membranes . This interaction disrupts the structure of the membrane, leading to increased permeability . This can result in leakage of cell contents and ultimately cell lysis .
Biochemical Pathways
The disruption of cell membranes by Lauril 13 affects various biochemical pathways. For instance, it can interfere with the normal functioning of membrane-bound enzymes and transport proteins . This can disrupt cellular homeostasis and lead to cell death .
Pharmacokinetics
As a quaternary ammonium compound, it is likely to have poor oral bioavailability due to its charged nature . It may also be metabolized and excreted rapidly, further reducing its bioavailability .
Result of Action
The primary result of Lauril 13’s action is cell death due to disruption of the cell membrane . This can lead to the breakdown of biofilms and the killing of microorganisms, making Lauril 13 useful as a disinfectant .
Action Environment
The action of Lauril 13 can be influenced by various environmental factors. For example, its efficacy as a disinfectant can be reduced in the presence of organic matter . Additionally, its stability and activity may be affected by pH and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecyl(2-hydroxyethyl)dimethylammonium bromide can be synthesized through the reaction of dodecyl bromide with N,N-dimethylethanolamine . The reaction typically occurs in the presence of a solvent such as ethanol or isopropanol and requires heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through processes such as distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Dodecyl(2-hydroxyethyl)dimethylammonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include (AgNO3) and (NaOH). These reactions typically occur at room temperature.
Oxidation Reactions: Reagents such as (KMnO4) can be used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) are employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with silver nitrate yield dodecyl(2-hydroxyethyl)dimethylammonium nitrate .
Scientific Research Applications
Dodecyl(2-hydroxyethyl)dimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and micelles .
Biology: Employed in the preparation of liposomes and vesicles for drug delivery systems.
Medicine: Investigated for its potential use in antimicrobial formulations and disinfectants .
Industry: Utilized in the formulation of detergents , fabric softeners , and emulsifiers .
Comparison with Similar Compounds
Similar Compounds
Didodecyldimethylammonium bromide: Another cationic surfactant with similar applications but a different molecular structure.
Cetyltrimethylammonium bromide: Commonly used in similar applications but has a longer alkyl chain.
Uniqueness
Dodecyl(2-hydroxyethyl)dimethylammonium bromide is unique due to its specific molecular structure, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent .
Properties
IUPAC Name |
dodecyl-(2-hydroxyethyl)-dimethylazanium;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36NO.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-17(2,3)15-16-18;/h18H,4-16H2,1-3H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQLPWLODYZCLE-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCO.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884351 | |
Record name | 1-Dodecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7009-61-2 | |
Record name | Dodecyl(2-hydroxyethyl)dimethylammonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7009-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lauril 13 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007009612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Dodecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, bromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Dodecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecyl(2-hydroxyethyl)dimethylammonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.536 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROXYETHYL LAURDIMONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MP5DA7GHC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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